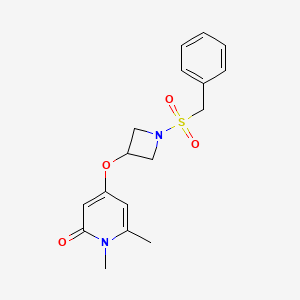

4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” is related to Baricitinib . Baricitinib is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted by a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl group at position 5 . It is an FDA approved selective Janus Kinase 1 and 2 (JAK1 and JAK2) inhibitor used for the treatment of rheumatoid arthritis .

Synthesis Analysis

The synthesis of this compound involves several research-scale synthetic methods . A green and cost-effective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate has been established for further scale-up production of Baricitinib . This synthetic method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor to yield important quaternary heterocyclic intermediates .Molecular Structure Analysis

The molecular structure of this compound is related to Baricitinib, which is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted by a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl group at position 5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a green oxidation reaction in a microchannel reactor . This reaction yields important quaternary heterocyclic intermediates .Scientific Research Applications

Antibacterial and Antifungal Applications

Research indicates that derivatives of azetidinone, such as those synthesized by reacting azetidin-2-one with benzene sulfonyl chloride, demonstrate significant antibacterial and antifungal activities. These compounds were characterized through spectroscopic data and tested for their effectiveness against various microbial strains using the broth dilution method (Shah et al., 2014).

Antituberculosis Activity

Azetidinone analogues have been explored for their potential against tuberculosis. A study on the synthesis of new pyrimidine-azetidinone analogues revealed their antimicrobial and antitubercular activities. The synthesized compounds showed promising results against Mycobacterium tuberculosis, offering insights into designing more effective antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Antiviral Activity

Compounds derived from azetidinone have been synthesized and tested for their anti-HIV activity. These derivatives demonstrated effectiveness against the replication of HIV-1 and HIV-2 strains in acutely infected cells. Among the tested compounds, certain derivatives emerged as the most active, highlighting the potential of azetidinone derivatives in the development of new antiviral agents (Selvam et al., 2001).

Applications in Enzyme Inhibition

Research on azetidinone derivatives also extends to enzyme inhibition. For example, compounds synthesized from azetidinone have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), an enzyme relevant in neurodegenerative diseases. These studies not only assess the compounds' inhibitory effects but also involve molecular docking studies to understand their binding affinity and orientation within the active sites of human BChE protein (Khalid et al., 2016).

Insecticidal and Antibacterial Potential

Azetidinone derivatives have also been synthesized and evaluated for their insecticidal and antibacterial potential. These studies encompass the synthesis of compounds via microwave irradiation and their subsequent testing against specific insect species and bacterial strains, demonstrating the versatility of azetidinone derivatives in addressing various biological threats (Deohate & Palaspagar, 2020).

Mechanism of Action

The compound is related to Baricitinib, which is an oral and selective reversible inhibitor of the JAK1 and JAK2 . It displays potent anti-inflammatory activity . Baricitinib has been approved for the treatment of moderate to severe rheumatoid arthritis for inhibiting the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23 .

properties

IUPAC Name |

4-(1-benzylsulfonylazetidin-3-yl)oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-8-15(9-17(20)18(13)2)23-16-10-19(11-16)24(21,22)12-14-6-4-3-5-7-14/h3-9,16H,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHJQETWPNABET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2392717.png)

![4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B2392719.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)

![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)

![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)